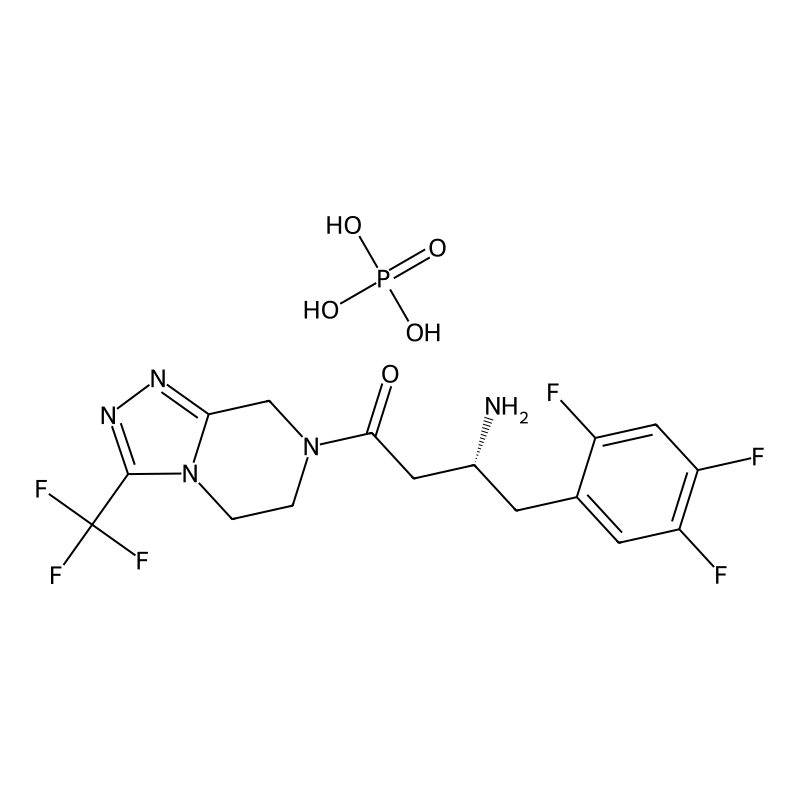Sitagliptin phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Treatment of Type 2 Diabetes Mellitus
Scientific Field: Medical Science, Endocrinology
Application Summary: Sitagliptin phosphate is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is an effective anti-hyperglycemic agent. The use of sitagliptin phosphate effectively reduces the fasting glucose and glycosylated hemoglobin A1C (HbA1c) levels in type II diabetic patients.
Methods of Application: Sitagliptin is administered orally. The dosage and frequency of administration are determined by a healthcare professional based on the patient’s condition.
Results or Outcomes: The treatment with Sitagliptin has shown to effectively control blood sugar levels in patients with type 2 diabetes.
Chemical Synthesis
Scientific Field: Chemistry, Pharmaceutical Science
Application Summary: Sitagliptin phosphate has been synthesized using various methods.
Results or Outcomes: The route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes.
Asymmetric Synthesis
Application Summary: Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate.
Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst.
Results or Outcomes: The influence of acidity of Brønsted acid on tandem aza-Michael/hemiacetal reaction is researched in detail.
Marker for Renal Transporter
Scientific Field: Pharmacology
Application Summary: Sitagliptin has been proposed as a marker for the renal transporter, OAT3, to assess OAT3-related drug-drug interactions with new drugs in healthy volunteers.
Methods of Application: This involves co-administration of sitagliptin with other drugs and monitoring the changes in the pharmacokinetics of sitagliptin.
Results or Outcomes: The use of sitagliptin as a marker can help in predicting the potential for drug-drug interactions involving the renal transporter, OAT3.
Add-on Therapy for Diabetes
Application Summary: Sitagliptin is used as an add-on therapy in patients receiving stable dosages of insulin (±metformin).
Methods of Application: Sitagliptin is administered orally along with insulin or metformin. The dosage and frequency of administration are determined by a healthcare professional based on the patient’s condition.
Results or Outcomes: The treatment with Sitagliptin as an add-on therapy has shown to effectively control blood sugar levels in patients with type 2 diabetes.
Interaction with Sulfonylureas
Application Summary: Sitagliptin has been found to enhance the hypoglycemic effect of Sulfonylureas.
Methods of Application: This involves co-administration of sitagliptin with sulfonylureas and monitoring the changes in the patient’s blood glucose levels.
Results or Outcomes: The use of sitagliptin in combination with sulfonylureas can lead to a more pronounced decrease in blood glucose levels.
Sitagliptin phosphate is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. It functions as a selective inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, sitagliptin phosphate enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner, thus improving glycemic control .
Sitagliptin phosphate functions by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, which stimulate insulin secretion and suppress glucagon release. By inhibiting DPP-4, sitagliptin phosphate increases incretin levels, leading to enhanced insulin production and lower blood sugar levels [, ].
- Chemical Resolution: This method involves the reduction of an enamine using sodium borohydride and subsequent resolution with (−)-di-p-toluoyl-L-tartaric acid to yield R-sitagliptin .
- Asymmetric Hydrogenation: This approach utilizes ruthenium-catalyzed reactions to introduce chirality into the β-keto ester, followed by transformations to yield sitagliptin phosphate .
The biological activity of sitagliptin phosphate is primarily linked to its role as a dipeptidyl peptidase-4 inhibitor. By inhibiting this enzyme, sitagliptin phosphate increases the concentration of incretin hormones, which leads to:
- Enhanced insulin secretion from pancreatic beta cells.
- Inhibition of glucagon release from alpha cells.
- Improved postprandial glucose levels.
Sitagliptin phosphate is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:
- Management of blood glucose levels in adults with type 2 diabetes.
- Often prescribed in combination with other antidiabetic medications to enhance glycemic control.
- Research into its effects on cardiovascular health and weight management in diabetic patients is ongoing.
Sitagliptin phosphate has been studied for its interactions with various drugs and biological pathways:
- It is known to have minimal drug-drug interactions due to its metabolic pathway primarily involving renal excretion as unchanged drug .
- Studies indicate that it does not significantly affect the pharmacokinetics of other commonly used medications, making it a favorable option for patients on polypharmacy regimens .
- Its safety profile has been evaluated in clinical trials, showing low incidence rates of adverse effects compared to other antidiabetic agents.
Sitagliptin phosphate belongs to a class of drugs known as Dipeptidyl Peptidase-4 inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Vildagliptin | Dipeptidyl Peptidase-4 inhibitor | Shorter half-life; requires twice-daily dosing |
| Saxagliptin | Dipeptidyl Peptidase-4 inhibitor | Metabolized by cytochrome P450; potential interactions |
| Linagliptin | Dipeptidyl Peptidase-4 inhibitor | Once-daily dosing; primarily excreted unchanged in bile |
| Alogliptin | Dipeptidyl Peptidase-4 inhibitor | Lower risk of liver enzyme elevation |
Uniqueness of Sitagliptin Phosphate:
Sitagliptin phosphate is distinguished by its favorable pharmacokinetic profile, including high oral bioavailability (87%) and minimal metabolism, which contributes to its effectiveness and safety in diverse patient populations. Its compatibility with other antidiabetic agents further enhances its therapeutic utility in managing type 2 diabetes mellitus .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
494P4635I6
Other CAS
Wikipedia
FDA Medication Guides
Sitagliptin Phosphate
TABLET;ORAL
MERCK SHARP DOHME
06/21/2022








